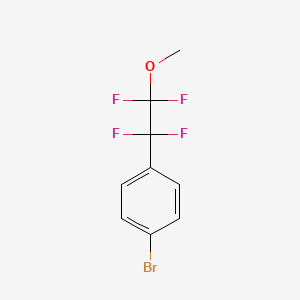
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene is a chemical compound characterized by a bromine atom and a tetrafluoro-2-methoxyethyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene typically involves the bromination of 4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene. This reaction can be carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or iron(III) bromide (FeBr3), under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the tetrafluoro-2-methoxyethyl group followed by its introduction to the benzene ring. The process involves the use of specialized reactors and purification techniques to ensure the high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromate or bromide ions.
Reduction: The compound can be reduced to form bromine gas or other bromine-containing compounds.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Bromate (BrO3-) and bromide (Br-) ions.
Reduction: Bromine gas (Br2) and other bromine-containing compounds.
Substitution: Hydroxybenzene derivatives and aminobenzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrafluoro-2-methoxyethyl group play crucial roles in these interactions, influencing the compound's reactivity and biological activity.
Comparación Con Compuestos Similares
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene is unique compared to similar compounds due to its specific structural features. Some similar compounds include:
1-Bromo-2,2,2-trifluoroethylbenzene: Similar in having a bromine atom and a trifluoroethyl group.
1-Bromo-4-(trifluoromethyl)benzene: Similar in having a bromine atom and a trifluoromethyl group.
Propiedades
IUPAC Name |
1-bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-15-9(13,14)8(11,12)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGZLRMVHHJVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=C(C=C1)Br)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2993000.png)
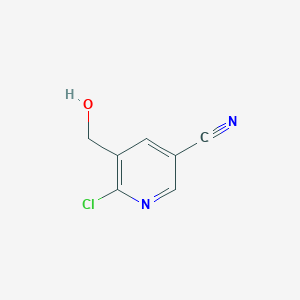
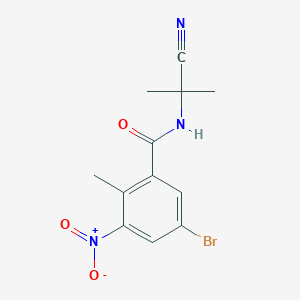
![5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2993004.png)
![N'-(2-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2993005.png)
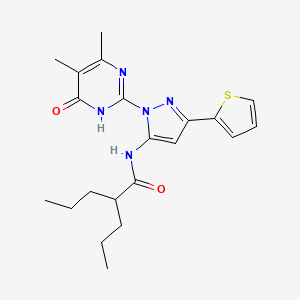
![(2S)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2993008.png)
![7-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2993010.png)
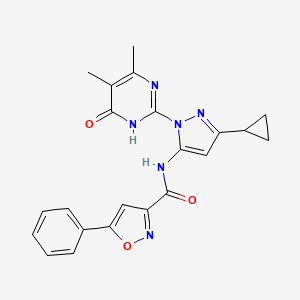
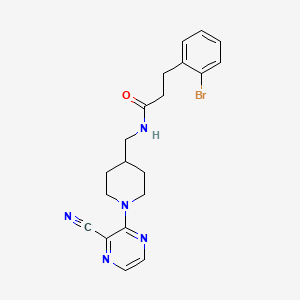
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide](/img/structure/B2993019.png)
![N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2993020.png)
![2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2993021.png)
![2-[(4-methylphenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2993023.png)
